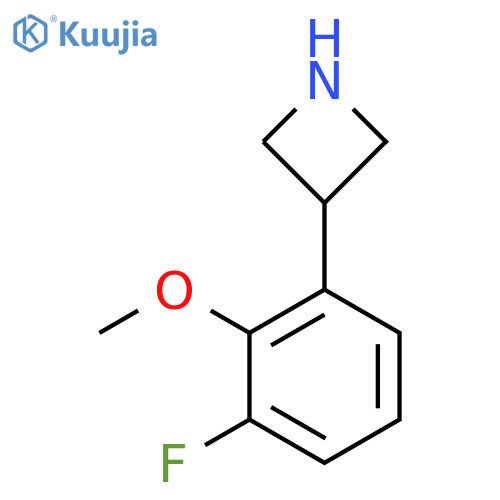Cas no 1260859-65-1 (3-(3-fluoro-2-methoxyphenyl)azetidine)

1260859-65-1 structure
商品名:3-(3-fluoro-2-methoxyphenyl)azetidine
3-(3-fluoro-2-methoxyphenyl)azetidine 化学的及び物理的性質
名前と識別子
-
- 3-(3-fluoro-2-methoxyphenyl)azetidine
- EN300-1838904
- 1260859-65-1
-
- インチ: 1S/C10H12FNO/c1-13-10-8(7-5-12-6-7)3-2-4-9(10)11/h2-4,7,12H,5-6H2,1H3
- InChIKey: YUAGETOPMCAGAO-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1OC)C1CNC1
計算された属性
- せいみつぶんしりょう: 181.090292168g/mol
- どういたいしつりょう: 181.090292168g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 172
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 21.3Ų
3-(3-fluoro-2-methoxyphenyl)azetidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1838904-10.0g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 10g |
$5037.0 | 2023-05-26 | ||
| Enamine | EN300-1838904-0.1g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 0.1g |
$1244.0 | 2023-09-19 | ||
| Enamine | EN300-1838904-1.0g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 1g |
$1172.0 | 2023-05-26 | ||
| Enamine | EN300-1838904-0.25g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 0.25g |
$1300.0 | 2023-09-19 | ||
| Enamine | EN300-1838904-2.5g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 2.5g |
$2771.0 | 2023-09-19 | ||
| Enamine | EN300-1838904-5.0g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 5g |
$3396.0 | 2023-05-26 | ||
| Enamine | EN300-1838904-5g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 5g |
$4102.0 | 2023-09-19 | ||
| Enamine | EN300-1838904-10g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 10g |
$6082.0 | 2023-09-19 | ||
| Enamine | EN300-1838904-1g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 1g |
$1414.0 | 2023-09-19 | ||
| Enamine | EN300-1838904-0.05g |
3-(3-fluoro-2-methoxyphenyl)azetidine |
1260859-65-1 | 0.05g |
$1188.0 | 2023-09-19 |
3-(3-fluoro-2-methoxyphenyl)azetidine 関連文献
-
Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
1260859-65-1 (3-(3-fluoro-2-methoxyphenyl)azetidine) 関連製品
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 67000-41-3(5-Chloro-3-phenyl-1-vinyl-1H-pyrazole)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 1892306-38-5(tert-butyl N-2-hydroxy-5-(piperidin-3-yl)phenylcarbamate)
- 851484-95-2(2-Chloro-5-Fluoropyridine-3-carbaldehyde)
- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)
- 2231675-15-1(1-(benzenesulfonyl)-7-chloro-2-methyl-pyrrolo[3,2-b]pyridine)
- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)
- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量
